N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide
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Overview
Description
N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide: is a chemical compound with a complex structure that includes a morpholine ring, a p-tolyl group, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with 2-(p-tolyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with morpholine under reflux conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 3-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
- N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Comparison: N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide is unique due to its naphthamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-18-6-8-20(9-7-18)23(26-12-14-28-15-13-26)17-25-24(27)22-11-10-19-4-2-3-5-21(19)16-22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPSBTMDYCCKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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